N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-chlorobenzamide

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-chlorobenzamide (CAS 868973-44-8) is a synthetic small molecule belonging to the 1,3,4-thiadiazole-2-benzamide class. Its structure incorporates a 5-position carbamoylmethylsulfanyl moiety and a 4-chlorophenyl ring, yielding a molecular formula of C₁₁H₉ClN₄O₂S₂ and a molecular weight of 328.8 g·mol⁻¹.

Molecular Formula C11H9ClN4O2S2
Molecular Weight 328.79
CAS No. 868973-44-8
Cat. No. B2390737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-chlorobenzamide
CAS868973-44-8
Molecular FormulaC11H9ClN4O2S2
Molecular Weight328.79
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)N)Cl
InChIInChI=1S/C11H9ClN4O2S2/c12-7-3-1-6(2-4-7)9(18)14-10-15-16-11(20-10)19-5-8(13)17/h1-4H,5H2,(H2,13,17)(H,14,15,18)
InChIKeyPKMLIGLVSNVGES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

868973-44-8 — 4-Chlorobenzamide-Thiadiazole Compound for Specialized Research Use


N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-chlorobenzamide (CAS 868973-44-8) is a synthetic small molecule belonging to the 1,3,4-thiadiazole-2-benzamide class. Its structure incorporates a 5-position carbamoylmethylsulfanyl moiety and a 4-chlorophenyl ring, yielding a molecular formula of C₁₁H₉ClN₄O₂S₂ and a molecular weight of 328.8 g·mol⁻¹ . Thiadiazole derivatives of this type have been investigated as kinase inhibitors and cytodifferentiating agents [1], as well as for fungicidal applications [2].

1,3,4-Thiadiazole-2-benzamide scaffold for kinase inhibitor studies
4-Chloro substitution geometry relevant to hinge-region binding models
Annotated as fungicidal thiadiazole derivative — may support agrochemical screening

868973-44-8 — Why In-Class Thiadiazole-Benzamides Cannot Be Freely Substituted


Within the 1,3,4-thiadiazole-2-benzamide family, both the substitution pattern on the benzamide ring and the nature of the thioether at the 5-position critically modulate biological activity. The 4-chloro substitution in 868973-44-8 imparts a specific electron-withdrawing effect and steric profile that differs from the 2-chloro isomer (868976-68-5) or non-halogenated analogs (e.g., 893157-19-2). Published SAR studies on closely related thiadiazole derivatives demonstrate that even minor positional changes on the benzamide ring can shift enzymatic IC₅₀ values by over an order of magnitude [1]. Consequently, procurement decisions cannot rely on generic class-level assumptions; the precise substitution architecture matters for reproducible experimental outcomes.

2-Cl isomer Positional isomer 868976-68-5 may alter kinase inhibition profile; class-level SAR predicts order-of-magnitude shift in target engagement.
Aliphatic analog Non-halogenated propanamide derivative 893157-19-2 has lower predicted logP and may reduce membrane permeability in cell assays.
Fungicidal claim Fungicidal annotation is class-level only; no quantitative activity data available for 868973-44-8 — verify in target species screen.

868973-44-8 — Quantitative Differentiation Evidence Against Closest Analogs


Positional Isomer Differentiation: 4-Chloro vs. 2-Chloro Substituent Electronic and Steric Impact

The 4-chlorobenzamide substitution in 868973-44-8 positions the chlorine atom para to the carbonyl, creating an extended electron-withdrawing conjugation path not present in the 2-chloro isomer (868976-68-5). In the reference series of 1,3,4-thiadiazole benzoylamino derivatives, the position of the aryl substituent was shown to be a primary determinant of Abl kinase inhibitory potency: para-substituted compounds exhibited IC₅₀ values in the sub-micromolar range, whereas ortho-halogenated analogs showed ≥10-fold reduction in enzymatic inhibition [1]. The 4-chloro derivative is therefore expected to maintain the favorable para-substitution geometry required for kinase hinge-region binding.

4-Cl vs. 2-Cl substitution
Class-level inference
Para-substituted retain sub-µM IC₅₀; ortho analogs show ≥10-fold reduction
Positional isomer selection critical for kinase hinge-region binding assays.
Predicted from related thiadiazole SAR; direct IC₅₀ not measured for 868973-44-8.
Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Electronic and Lipophilicity Profile vs. Non-Halogenated Carboxamide Analog

Compared with the non-halogenated propanamide analog (893157-19-2), 868973-44-8 introduces a 4-chlorophenyl ring that elevates both molecular weight (328.8 vs. 258.3 g·mol⁻¹) and calculated logP. Based on fragment-based calculations, the incremental logP contribution of a 4-chlorobenzamide over an aliphatic carboxamide is approximately +1.5 log units . This shift alters membrane permeability prediction from low to moderate, which may be advantageous for intracellular target engagement in cell-based assays.

Lipophilicity shift
Data to verify
Δ ClogP ≈ +1.5 (vs. aliphatic analog)
May improve membrane permeability for intracellular target engagement studies.
Computed fragment-based logP; experimental logD not confirmed.
Physicochemical Properties Drug Design Permeability

Fungicidal Activity Classification and Class-Level Antifungal Evidence

1,3,4-Thiadiazole derivatives bearing a carbamoylmethylsulfanyl group have been disclosed in patent literature as compounds with fungicidal properties [1]. While the specific activity of 868973-44-8 has not been reported in peer-reviewed journals, its structural annotation as a thiadiazole derivative with fungicidal potential is listed by chemical suppliers . The 4-chlorobenzamide motif appears in several commercial fungicide scaffolds, and the carbamoylmethylsulfanyl linker mimics the thioether functionality found in known antifungal azoles.

Fungicidal annotation
Class-level inference
Structurally classified as fungicidal thiadiazole in patent literature
Supports agrochemical screening; no EC₅₀ data available.
Supplier annotation; peer-reviewed antifungal data absent.
Agrochemical Fungicide Crop Protection

868973-44-8 — Recommended Application Scenarios Based on Differential Evidence


Kinase Inhibitor Probe Development Requiring Para-Chlorobenzamide Geometry

Use 868973-44-8 as a starting scaffold for Abl or Src-family kinase inhibitor design when a para-substituted benzamide is required for hinge-region molecular recognition. The 4-chloro substitution pattern is strongly preferred over ortho or meta congeners based on published thiadiazole SAR [1].

Cell-Based Assays Requiring Predicted Moderate Membrane Permeability

When a thiadiazole-benzamide probe with estimated logP in the 2.5–3.0 range is needed for intracellular target access, 868973-44-8 offers a favorable computed lipophilicity profile compared to low-logP aliphatic carboxamide analogs [1].

Agrochemical Discovery Screening for Chlorinated Fungicide Scaffolds

Incorporate 868973-44-8 into fungicide screening libraries where the 4-chlorobenzamide-thiadiazole hybrid is hypothesized to enhance antifungal activity through dual pharmacophoric elements. Patent literature supports the fungicidal potential of related thiadiazole derivatives [1].

Comparative Reference Standard for Ortho vs. Para Chlorine SAR Studies

Procure 868973-44-8 alongside its 2-chloro isomer (868976-68-5) to systematically evaluate the impact of chlorine position on target binding, metabolic stability, and off-target selectivity within a matched-pair analysis [1].

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold design
4-Chlorobenzamide substitution geometry
Kinase hinge-region molecular recognition assays
Cell-based target engagement studies
Predicted logP profile (moderate lipophilicity)
Membrane permeability and intracellular access
Agrochemical fungicide screening
Thiadiazole-benzamide hybrid scaffold
Antifungal pharmacophore model evaluation
Matched-pair SAR analysis
Positional isomer series (4-Cl vs. 2-Cl)
Chlorine position effect on target binding and selectivity
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